Pyrithione Cadmium: Chemical Structure, Deubiquitinase Inhibition, and Synthesis Protocols
Pyrithione Cadmium: Chemical Structure, Deubiquitinase Inhibition, and Synthesis Protocols
Executive Summary
Cadmium pyrithione (CdPT) is a coordination complex formed by a central cadmium ion chelated by two pyrithione ligands[1]. Originally recognized for its broad-spectrum antimicrobial properties, recent pharmacological profiling has repositioned CdPT as a potent inhibitor of the ubiquitin-proteasome system (UPS)[2]. By selectively targeting 19S proteasome-associated deubiquitinases (DUBs)—specifically USP14 and UCHL5—CdPT induces the rapid accumulation of ubiquitinated proteins, triggering caspase-dependent apoptosis in malignant cells[2][3]. This technical guide provides an in-depth analysis of CdPT's chemical properties, its mechanism of action, and field-validated protocols for both its synthesis and in vitro functional validation.
Chemical Structure and Physicochemical Properties
Cadmium pyrithione (CAS: 18897-36-4) exists as a bidentate chelate complex where the Cd²⁺ ion is coordinated by the oxygen and sulfur atoms of two 1-oxidopyridine-2-thione ligands[1]. This specific coordination geometry stabilizes the metal center while retaining sufficient lipophilicity to permeate cellular membranes, a critical factor for its intracellular pharmacological efficacy[2].
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | Cadmium(2+);bis(1-oxidopyridine-2-thione) | [1] |
| Molecular Formula | C₁₀H₈CdN₂O₂S₂ | [1] |
| Molecular Weight | 364.7 g/mol | [1] |
| Exact Mass | 365.906085 Da | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Topological Polar Surface Area | 117 Ų | [1] |
Mechanisms of Action: Targeting the Ubiquitin-Proteasome System
The therapeutic potential of CdPT in oncology stems from its ability to disrupt protein quality control. Unlike traditional proteasome inhibitors (e.g., bortezomib) that target the proteolytic active sites (β-rings) of the 20S core, CdPT acts upstream[2][4].
The Causality of DUB Inhibition: When ubiquitinated proteins are shuttled to the 26S proteasome, their polyubiquitin chains must be removed by 19S regulatory particle-associated DUBs (USP14 and UCHL5) before the substrate can be unfolded and threaded into the 20S core[3]. CdPT competitively binds to the active sites of USP14 and UCHL5, blocking this deubiquitination step[2].
Because the substrates cannot be deubiquitinated, they sterically hinder the proteasome, leading to a massive intracellular accumulation of polyubiquitinated proteins[3][4]. This unresolved proteotoxic stress activates the unfolded protein response (UPR), ultimately culminating in caspase-mediated apoptosis and tumor suppression[2].
Caption: Mechanism of Action: CdPT inhibits 19S DUBs, leading to proteotoxic stress and tumor suppression.
Experimental Protocol: Transchelation Synthesis and De-agglomeration
Rationale & Causality: Polyvalent metal salts of pyrithione are highly insoluble in water and naturally precipitate as large agglomerates (1–50 μm)[5]. For biological assays and material science applications (such as semiconductor precursor development[6]), large agglomerates reduce the functional surface area and lead to inconsistent dosing. The following protocol utilizes a transchelation reaction coupled with sonochemistry and a dispersant to yield stable, submicron CdPT particles[5].
Caption: Workflow for the synthesis and de-agglomeration of submicron Cadmium Pyrithione particles.
Step-by-Step Methodology
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Reagent Preparation: Prepare a 5% (w/v) aqueous solution of sodium pyrithione and a stoichiometric equivalent solution of a water-soluble cadmium salt (e.g., Cadmium Chloride, CdCl₂).
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Transchelation Reaction: Slowly add the CdCl₂ solution to the sodium pyrithione solution in a reaction vessel maintained between 35°C and 70°C[5]. Stir continuously at 300 RPM.
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Precipitation: CdPT will immediately form as a dense, sparingly soluble precipitate. Allow the reaction to proceed for 30 minutes to ensure complete transchelation.
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Filtration and Washing: Filter the large agglomerated particles (typically 1–50 μm) and wash three times with deionized water to remove residual sodium chloride byproduct[5].
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De-agglomeration (Self-Validating Step): Resuspend the filtered particles in water. Add a de-agglomerating agent (e.g., an electrolyte or surfactant dispersant) at 0.1% w/v[5].
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Sonication: Apply sonic energy (ultrasonication) to the suspension for 15–30 minutes while heating to at least 60°C. The combination of thermal energy, acoustic cavitation, and dispersant prevents re-agglomeration, yielding a stable submicron dispersion[5].
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Validation: Analyze the final dispersion via Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.2 and a median particle size < 1 μm.
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Experimental Protocol: In Vitro Validation of DUB Inhibition
Rationale & Causality: To conclusively prove that CdPT acts as a DUB inhibitor, researchers must demonstrate that the inhibition is specific to the metal complex. The Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin) cleavage assay is the gold standard[7]. By introducing EDTA (a strong metal chelator) as a control, the system becomes self-validating: EDTA strips the Cd²⁺ ion from the pyrithione ligands, which should completely rescue DUB activity and prevent apoptosis, proving the mechanism is entirely dependent on the intact CdPT complex[7][8].
Step-by-Step Methodology
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Proteasome Isolation: Purify 26S proteasomes from cultured cancer cells (e.g., A549 or K562 lines) using ultracentrifugation and size-exclusion chromatography.
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Assay Setup: In a black 96-well microplate, add 1 nM of purified 26S proteasome to assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT, and 1 mM ATP).
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Compound Incubation:
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Substrate Addition: Add 1 μM of the fluorogenic substrate Ub-AMC to all wells. The 19S DUBs (USP14/UCHL5) will cleave the AMC fluorophore from ubiquitin.
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Kinetic Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes.
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Data Interpretation: A decrease in the slope of fluorescence over time in the test group indicates DUB inhibition. If the EDTA control group shows a fluorescence slope identical to the vehicle control, it validates that CdPT-induced DUB inhibition is strictly metal-dependent[7].
Applications in Oncology and Material Science
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Oncology: In animal xenograft models, CdPT has demonstrated significant tumor growth suppression by inhibiting proteasome function and inducing apoptosis without severe systemic toxicity at therapeutic doses[2][3].
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Material Science: Beyond pharmacology, CdPT is utilized as a chemical synthesis reagent and a precursor for cadmium-containing thin films and quantum dots in optoelectronic applications[6].
References
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PubChem. "Pyrithione cadmium | C10H8CdN2O2S2 | CID 205866 - PubChem". National Center for Biotechnology Information. URL:[1]
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ChemicalCell. "Cadmiumpyridinethione CAS NO 18897-36-4". URL:[6]
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Google Patents. "WO2000051718A1 - Chemical method for making pyrithione particle dispersions". URL:[5]
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MedChemExpress. "Cadmium pyrithione | MedChemExpress (MCE) Life Science Reagents". URL:[3]
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PubMed. "Cadmium pyrithione suppresses tumor growth in vitro and in vivo through inhibition of proteasomal deubiquitinase". Biometals. URL:[2]
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PMC. "Pharmacological characterization of a novel metal-based proteasome inhibitor Na-AuPT for cancer treatment". URL:[8]
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ResearchGate. "CdPT inhibits proteasome function in cultured cancer cells". URL:[4]
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ResearchGate. "Effects of EDTA on CdPT-induced proteasome inhibition and apoptosis". URL:[7]
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